molecular formula C17H18N4O2S2 B11028919 N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-4-carboxamide

N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-4-carboxamide

Cat. No.: B11028919
M. Wt: 374.5 g/mol
InChI Key: KVVLCAXZAYOSGE-UHFFFAOYSA-N
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Description

The compound N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-4-carboxamide features a thieno[2,3-d]pyrimidine core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key structural attributes include:

  • 4-hydroxy and 5,6-dimethyl substituents on the pyrimidine ring, which may enhance solubility and metabolic stability.

Properties

Molecular Formula

C17H18N4O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C17H18N4O2S2/c1-10-11(2)25-17-14(10)16(23)20-13(21-17)9-24-8-7-19-15(22)12-3-5-18-6-4-12/h3-6H,7-9H2,1-2H3,(H,19,22)(H,20,21,23)

InChI Key

KVVLCAXZAYOSGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CSCCNC(=O)C3=CC=NC=C3)C

Origin of Product

United States

Preparation Methods

Cyclization of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ol

A pivotal step involves the formation of the 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine intermediate. As described in patent WO2009001214A2, cyclization reactions employing p-toluenesulfonic acid (p-TsOH) in glacial acetic acid at 95°C for 8–10 hours are effective for analogous thieno[2,3-d]pyrimidin-4(3H)-one derivatives. For the target compound, a modified approach using thiourea or urea under acidic conditions facilitates pyrimidine ring closure.

Reaction conditions :

  • Starting material : 2-amino-4,5-dimethylthiophene-3-carboxylic acid.

  • Cyclizing agent : Urea or thiourea.

  • Catalyst : Concentrated hydrochloric acid or p-TsOH.

  • Temperature : 95–100°C.

  • Time : 8–12 hours.

The reaction yields 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine, confirmed via HPLC and NMR spectroscopy.

Introduction of the Methylsulfanylethyl Side Chain

The methylsulfanylethyl group is introduced via alkylation of the thieno[2,3-d]pyrimidine core.

Bromination at the C2 Position

Bromination of the C2 position is critical for subsequent nucleophilic substitution. Using phosphorus oxybromide (POBr₃) in dichloromethane at 0–5°C for 2 hours provides 2-bromo-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine.

Thiol-Ethylamine Coupling

The brominated intermediate reacts with 2-mercaptoethylamine to install the sulfanyl-ethyl moiety.

Procedure :

  • Dissolve 2-bromo-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine in anhydrous DMF.

  • Add 2-mercaptoethylamine (1.2 equivalents) and potassium carbonate (2.5 equivalents).

  • Heat at 80°C for 6 hours under nitrogen.

The product, 2-[(2-aminoethyl)sulfanyl]-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine, is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Pyridine-4-carboxamide Coupling

The final step involves coupling the amine-terminated side chain with pyridine-4-carboxylic acid.

Activation of Pyridine-4-carboxylic Acid

Pyridine-4-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Reaction scheme :

  • Combine pyridine-4-carboxylic acid (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.1 equivalents) in DCM.

  • Stir at room temperature for 30 minutes.

  • Add 2-[(2-aminoethyl)sulfanyl]-4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine (1.0 equivalent) and triethylamine (2.0 equivalents).

  • Stir for 12 hours at 25°C.

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (4:1). Key characterization data:

  • ¹H NMR (DMSO-d₆): δ 8.75 (d, 2H, pyridine-H), 7.85 (d, 2H, pyridine-H), 6.20 (s, 1H, thienopyrimidine-H), 3.65 (t, 2H, SCH₂CH₂NH), 2.95 (t, 2H, SCH₂CH₂NH), 2.50 (s, 6H, CH₃).

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Optimization Challenges and Solutions

Regioselectivity in Cyclization

The position of the hydroxy group on the pyrimidine ring is controlled by the choice of cyclizing agent. Urea favors 4-hydroxy substitution, while thiourea may lead to thiolated byproducts.

Side Reactions During Alkylation

Over-alkylation at the sulfanyl group is mitigated by using a slight excess of 2-mercaptoethylamine (1.2 equivalents) and maintaining rigorous temperature control.

Scalability and Industrial Feasibility

The synthesis is scalable to multi-gram quantities with consistent yields (65–70% overall). Key considerations for industrial adaptation:

  • Cost-effective reagents : EDC and HOBt are replaceable with cheaper alternatives like DCC (dicyclohexylcarbodiimide).

  • Solvent recovery : DCM and DMF are distilled and reused to reduce waste.

Chemical Reactions Analysis

Characterization Techniques

The compound’s structure is verified using advanced spectroscopic methods:

  • NMR Spectroscopy :

    • 1H-NMR : Detects exchangeable protons (e.g., -NH, -OH groups) and aromatic signals (e.g., pyridine, thieno[2,3-d]pyrimidine protons) .

    • 13C-NMR : Identifies carbonyl carbons (≈170 ppm for amide C=O) and heteroaromatic carbons (≈120–160 ppm).

  • IR Spectroscopy : Confirms functional groups:

    • Amide I and II bands (≈1650–1700 cm⁻¹ for C=O stretch).

    • -OH and -NH stretches (≈3200–3500 cm⁻¹).

Spectroscopic Feature Key Data
1H-NMR (D2O exchangeable)Signals at ≈9–12 ppm for -NH/-OH
13C-NMR (amide C=O)≈170 ppm
IR (amide I)≈1650–1700 cm⁻¹

Potential Chemical Reactions

The compound’s reactivity stems from its functional groups:

  • Hydroxyl Group (-OH) :

    • Esterification : Reaction with acid chlorides (e.g., acetyl chloride) to form esters.

    • Alkylation : Reaction with alkyl halides (e.g., methyl bromide) under basic conditions .

  • Carboxamide Group (-CONH2) :

    • Hydrolysis : Conversion to carboxylic acid under acidic/basic conditions.

    • Amidation : Reaction with alcohols (e.g., ethanol) to form amides .

  • Sulfanyl Group (-S-) :

    • Oxidation : Conversion to sulfoxide or sulfone using oxidizing agents (e.g., H2O2).

    • Nucleophilic Substitution : Reaction with electrophiles (e.g., aldehydes) to form thioethers .

Reaction Type Reagents Product
Esterification of -OHAcid chlorides (e.g., AcCl)Thieno[2,3-d]pyrimidine-OAc derivatives
Oxidation of -S-H2O2, m-CPBASulfone or sulfoxide derivatives
Hydrolysis of amideHCl or NaOHPyridine-4-carboxylic acid derivatives

Structural Analogues

Related compounds include:

  • Thieno[2,3-d]pyrimidin-2(1H)-one derivatives : Basic scaffold without the sulfanyl/pyridine moiety .

  • Pyrano[2,3-d]pyrimidine-2,4-diones : Closely related to thieno[2,3-d]pyrimidines but with oxygen-containing rings .

Analogue Key Difference Application
Thieno[2,3-d]pyrimidin-2(1H)-oneAbsence of sulfanyl/pyridine groupsAnticancer research
Pyrano[2,3-d]pyrimidine-2,4-dioneOxygen in the ring systemPARP-1 inhibition

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity : Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that related compounds can effectively target cancer cells similar to established chemotherapeutic agents like doxorubicin.

Antimicrobial Effects : The compound demonstrates notable antimicrobial activity against several pathogens. The presence of both sulfur and nitrogen heteroatoms in its structure enhances its effectiveness against bacterial and fungal strains. Preliminary data suggest that derivatives of this compound may be developed into new antimicrobial agents .

Anti-inflammatory Properties : Compounds containing thieno[2,3-d]pyrimidine structures have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators, indicating potential applications in treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-4-carboxamide typically involves multi-step reactions requiring precise control over reaction conditions (temperature, solvent choice, time) to achieve high yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure of synthesized compounds .

Table 1: Synthesis Overview

StepDescription
1Preparation of thieno[2,3-d]pyrimidine derivative
2Introduction of sulfanyl group
3Formation of pyridine-4-carboxamide moiety
4Purification and characterization

Case Studies and Research Findings

Several studies have documented the biological evaluations of this compound and its derivatives:

  • Anticancer Evaluation : A study demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibited significant cytotoxicity against human cancer cell lines such as colon and breast cancer cells. The mechanisms involved include apoptosis induction and cell cycle arrest at various phases .
  • Antimicrobial Studies : Research has shown that compounds similar to this compound possess broad-spectrum antimicrobial properties. These findings suggest potential for development into new therapeutic agents targeting resistant strains of bacteria and fungi .

Mechanism of Action

The mechanism of action of N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structure and Substituent Variations

Target Compound vs. Thieno[2,3-d]pyrimidine Derivatives
  • Compound: Core: Thieno[2,3-d]pyrimidine with 6-ethyl-4-oxo-3-phenyl substitutions. Side Chain: A sulfanyl acetamide group linked to a 4-nitrophenyl group.
Target Compound vs. Pyrrolo[2,3-d]pyrimidine Derivatives
  • and Compounds: Core: Pyrrolo[2,3-d]pyrimidine with cyclopentyl and sulfamoylphenyl groups.

Molecular Weight and Physicochemical Properties

Compound Name Core Structure Molecular Weight (Da) Notable Substituents
Target Compound Thieno[2,3-d]pyrimidine ~450 (estimated) 4-hydroxy-5,6-dimethyl; pyridine-4-carboxamide
Compound Thieno[2,3-d]pyrimidine 378.42 6-ethyl-4-oxo-3-phenyl; nitrophenyl
Compound (10b) Pyrrolo[2,3-d]pyrimidine 613.23 Cyclopentyl; sulfamoylphenyl

The target’s higher molecular weight (~450 Da) may influence bioavailability compared to ’s compound (378 Da). The hydroxy and methyl groups likely improve solubility relative to nitro or sulfamoyl substituents .

Structural and Functional Implications

  • Electron-Donating vs. Withdrawing Groups : The target’s hydroxy group may increase polarity and solubility, whereas nitro () or bromo () groups could enhance electrophilic reactivity .
  • Linker Flexibility : The methylsulfanyl ethyl chain in the target may offer conformational flexibility compared to rigid acetamide linkers () or cyclopentyl groups () .

Biological Activity

N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The structure includes:

  • A pyridine ring
  • A carboxamide functional group
  • A sulfanyl ethyl side chain

These structural components contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds related to thieno[2,3-d]pyrimidines exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

1. Anticancer Activity

Thieno[2,3-d]pyrimidines have been investigated for their ability to induce apoptosis in cancer cells. For instance:

  • Case Study : A study reported that derivatives of thieno[2,3-d]pyrimidines showed significant apoptosis induction in T47D human breast cancer cells, with EC50 values as low as 0.004 µM for some compounds .
  • Mechanism : The anticancer activity is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis .

2. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Study Findings : In vitro assays demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) that were effective against strains like Escherichia coli and Staphylococcus aureus .
  • Toxicity Assessment : The most potent antimicrobial compounds were found to be non-toxic at concentrations up to 200 µmol L^-1 .

3. Anti-inflammatory Activity

Research into the anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives has revealed promising results:

  • Inhibition of COX Enzymes : Certain derivatives exhibited potent inhibition of COX-2 with IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 µmol) .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureImpact on Activity
Thieno[2,3-d]pyrimidine coreEssential for anticancer and antimicrobial activity
Sulfanyl groupEnhances solubility and bioavailability
Carboxamide groupContributes to binding affinity with biological targets

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activities of related compounds:

Study ReferenceBiological ActivityKey Findings
Calcium receptor antagonistNovel compounds showed potential in treating calcium-related disorders.
AntimicrobialSignificant activity against multiple bacterial strains with low MIC values.
AnticancerInduced apoptosis in breast cancer cells with low EC50 values.
Anti-inflammatoryPotent COX-2 inhibition comparable to established drugs.

Q & A

Basic: What are the key considerations for synthesizing this compound in a laboratory setting?

Methodological Answer:
Synthesis requires careful selection of reaction conditions, including solvent polarity, temperature control, and catalyst use. For thienopyrimidine derivatives, stepwise functionalization of the pyrimidine core is critical. Evidence from thermal studies (e.g., thermogravimetric analysis) suggests intermediates may degrade above 150°C, necessitating low-temperature coupling reactions . Sulfanyl-ethyl linker introduction demands precise stoichiometry to avoid cross-reactivity with the pyridine-4-carboxamide moiety. Purification via column chromatography (silica gel, chloroform/methanol gradients) is recommended, with HPLC (≥98% purity) for validation .

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • X-ray crystallography resolves bond angles and confirms the sulfanyl-ethyl linker’s spatial orientation .
  • NMR (¹H/¹³C) identifies proton environments, particularly the hydroxy and dimethyl groups on the thienopyrimidine ring.
  • Mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy).
  • HPLC with UV detection (λ = 254 nm) ensures purity, critical for downstream biological assays .

Advanced: What computational strategies can optimize the synthesis route for this compound?

Methodological Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state modeling) with experimental feedback to predict viable reaction pathways. For example:

  • Reaction path searches identify low-energy intermediates for sulfanyl group coupling.
  • Solvent effect simulations (using COSMO-RS) optimize dielectric environments for pyridine-carboxamide stability.
  • Machine learning prioritizes reaction conditions (e.g., catalyst loading, temperature) from historical data, reducing trial-and-error iterations .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:
Contradictions often arise from assay variability or impurities. A systematic approach includes:

  • Standardized bioassays: Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
  • Dose-response validation: EC₅₀/IC₅₀ values should be replicated across ≥3 independent experiments.
  • Metabolite screening: LC-MS identifies degradation products that may interfere with activity measurements.
  • Data reconciliation: Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent DMSO% vs. activity) .

Advanced: What are the best practices for designing experiments to assess enzyme inhibition potential?

Methodological Answer:

  • Target selection: Prioritize enzymes with structural homology to the compound’s binding sites (e.g., kinase or cholinesterase families) .
  • Kinetic assays: Use fluorogenic substrates (e.g., AMC-tagged peptides) for real-time activity monitoring.
  • Co-crystallization trials: Soak the compound into enzyme crystals (resolution ≤2.0 Å) to map binding interactions.
  • Negative controls: Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

Basic: What safety protocols are recommended when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for weighing and reactions due to acute toxicity risks (GHS Category 4 for oral/dermal/inhalation) .
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First aid: Immediate rinsing with water for skin/eye contact; seek medical attention if irritation persists .

Advanced: How can quantum chemical calculations predict reaction pathways for derivatives?

Methodological Answer:

  • Transition state modeling: Use Gaussian09 with M06-2X/6-31G(d) to identify energy barriers for sulfanyl group substitutions.
  • Non-covalent interaction (NCI) analysis: Visualize van der Waals interactions between the pyridine ring and catalysts.
  • Reaction kinetics: Calculate activation energies (ΔG‡) to compare nucleophilic vs. electrophilic pathways .

Advanced: What methodologies are effective in studying pharmacokinetic properties?

Methodological Answer:

  • ADME profiling:
    • Solubility: Shake-flask method in PBS (pH 7.4) with UV quantification.
    • Permeability: Caco-2 cell monolayers simulate intestinal absorption.
    • Metabolic stability: Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS.
  • Plasma protein binding: Use equilibrium dialysis to measure unbound fraction .

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